molecular formula C14H21BClN3O4 B1406975 (2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid CAS No. 1704063-46-6

(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid

Cat. No.: B1406975
CAS No.: 1704063-46-6
M. Wt: 341.6 g/mol
InChI Key: RSWQGMQFHJIAEX-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of a boronic acid group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds .


Molecular Structure Analysis

The compound has a molecular formula of C15H23BN2O4, indicating it contains 15 carbon atoms, 23 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

As mentioned earlier, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions. The Boc group can be removed under acidic conditions to reveal the free amine .

Scientific Research Applications

Design and Synthesis of Novel Compounds

(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid and its derivatives are utilized in the design and synthesis of various novel compounds. For instance, it has been used as a key linker in the synthesis of dendritic G-2 melamines comprising piperidine motifs, leading to the formation of large homogeneously packed spherical nano-aggregates. These novel structures have potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Development of Potent Inhibitors

The compound and its related structures have been involved in the discovery and development of potent inhibitors for various enzymes. For example, (4-piperidinyl)-piperazine derivatives, which share a structural resemblance, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2. This research is crucial for developing treatments for diseases related to enzyme dysregulation (Chonan et al., 2011).

Radiopharmaceutical Development

The compound has also found applications in radiopharmaceutical development. It has been involved in mixed ligand fac-tricarbonyl complexes used in labeling bioactive molecules containing monodentate or bidentate donor sites. This has implications in medical imaging and diagnostics (Mundwiler et al., 2004).

Chemical Synthesis and Material Characterization

Furthermore, the compound and its derivatives are pivotal in the synthesis and characterization of various materials. For instance, they are used in the synthesis of protected aldehyde building blocks as acid-labile N-Boc N,O-acetals. These building blocks are essential in the field of synthetic chemistry for creating novel chemical entities (Groth & Meldal, 2001).

Biological Activity Exploration

Some derivatives of this compound have been synthesized and characterized for biological activities such as antibacterial and anthelmintic activity. This is crucial in drug discovery and the development of new therapeutics (Sanjeevarayappa et al., 2015).

Future Directions

The potential applications of this compound would likely depend on its specific biological activity. It could potentially be used as a building block in the synthesis of more complex molecules, particularly if the boronic acid group is used in a cross-coupling reaction .

Properties

IUPAC Name

[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWQGMQFHJIAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119693
Record name 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-46-6
Record name 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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